Calcium 2,3,4,5-tetrahydroxyhexanedioate tetrahydrate

Hydration state Molecular identity Pharmaceutical excipient

Calcium 2,3,4,5-tetrahydroxyhexanedioate tetrahydrate (CAS 5793-89-5), commonly referred to as calcium saccharate tetrahydrate or calcium D-glucarate tetrahydrate, is the stoichiometrically defined tetrahydrate calcium salt of D-glucaric acid (D-saccharic acid), bearing the molecular formula C₆H₁₆CaO₁₂ and a molecular weight of 320.26 g/mol. As a member of the sugar acid-derived calcium salt class, it is a white crystalline powder with sparing aqueous solubility, listed in the United States Pharmacopeia (USP) as an official excipient substance with a defined monograph specifying an assay range of 98.5–102.0%.

Molecular Formula C6H16CaO12
Molecular Weight 320.26 g/mol
Cat. No. B12470118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium 2,3,4,5-tetrahydroxyhexanedioate tetrahydrate
Molecular FormulaC6H16CaO12
Molecular Weight320.26 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.O.O.O.O.[Ca+2]
InChIInChI=1S/C6H10O8.Ca.4H2O/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;;;;/h1-4,7-10H,(H,11,12)(H,13,14);;4*1H2/q;+2;;;;/p-2
InChIKeyZQWFSIZRQANUDA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium 2,3,4,5-Tetrahydroxyhexanedioate Tetrahydrate (Calcium Saccharate Tetrahydrate): Chemical Identity and Procurement-Relevant Characteristics


Calcium 2,3,4,5-tetrahydroxyhexanedioate tetrahydrate (CAS 5793-89-5), commonly referred to as calcium saccharate tetrahydrate or calcium D-glucarate tetrahydrate, is the stoichiometrically defined tetrahydrate calcium salt of D-glucaric acid (D-saccharic acid), bearing the molecular formula C₆H₁₆CaO₁₂ and a molecular weight of 320.26 g/mol [1]. As a member of the sugar acid-derived calcium salt class, it is a white crystalline powder with sparing aqueous solubility, listed in the United States Pharmacopeia (USP) as an official excipient substance with a defined monograph specifying an assay range of 98.5–102.0% [2]. The compound is utilized as a stabilizer for supersaturated calcium gluconate parenteral solutions, as a pharmaceutic aid, and as a research tool in calcium oxalate crystallization and β-glucuronidase inhibition studies [3].

Why Generic Substitution of Calcium 2,3,4,5-Tetrahydroxyhexanedioate Tetrahydrate Is Not Straightforward


Calcium 2,3,4,5-tetrahydroxyhexanedioate tetrahydrate is frequently conflated with its anhydrous counterpart (CAS 5793-88-4) and with the broad category of dietary supplement-grade calcium D-glucarate; however, these are not functionally equivalent materials. The tetrahydrate form carries four moles of lattice water (accounting for approximately 22.5% of its mass) and is the subject of a specific USP monograph that mandates identity, purity, specific rotation, and limit-test specifications—including chloride ≤ 0.07%, sulfate ≤ 0.12%, and heavy metals ≤ 0.002%—that do not exist for non-pharmacopeial grades of calcium glucarate [1]. Furthermore, the compound should not be confused with the historically named 'saccharated lime,' which is a distinct material produced by the action of lime upon sugar [2]. The unique combination of a precisely defined hydration state, USP-grade purity specifications, and a well-characterized thermodynamic profile of complex formation (Kₐₛₛₒc = 1032 ± 80 at 25 °C) means that substituting generic calcium glucarate into a formulation or research protocol requiring the tetrahydrate can alter calcium stoichiometry, solution behavior, and regulatory compliance [3].

Quantitative Evidence Guide: How Calcium 2,3,4,5-Tetrahydroxyhexanedioate Tetrahydrate Differentiates from Comparator Compounds


Hydration State and Molecular Weight Define Stoichiometric Precision Versus Anhydrous Calcium Glucarate

The tetrahydrate form (CAS 5793-89-5) incorporates four moles of water of crystallization per mole of calcium saccharate, yielding a molecular formula of C₆H₁₆CaO₁₂ and a molecular weight of 320.26 g/mol. This contrasts with anhydrous calcium glucarate (CAS 5793-88-4), which has the molecular formula C₆H₈CaO₈ and a molecular weight of 248.20 g/mol [1]. The 72.06 g/mol mass difference—representing four water molecules—means that when procuring on a mass basis, the tetrahydrate delivers approximately 77.5% of the calcium saccharate content compared to the anhydrous form on an equal-weight basis. For formulations where precise calcium or saccharate ion stoichiometry is critical, this distinction materially affects dosing calculations and solution preparation [2].

Hydration state Molecular identity Pharmaceutical excipient Calcium stoichiometry

USP Pharmacopeial Identity and Purity Specifications Provide Regulatory-Grade Quality Assurance Absent in Supplement-Grade Calcium Glucarate

The USP monograph for Calcium Saccharate Tetrahydrate establishes quantitative identity and purity criteria: assay content 98.5–102.0% of C₆H₈CaO₈·4H₂O by EDTA titration, specific rotation [α]D between +18.5° and +22.5° (c = 60 mg/mL in 4.8 N HCl), chloride ≤ 0.07%, sulfate ≤ 0.12%, heavy metals ≤ 0.002%, sucrose and reducing sugars absent, and residual solvents within limits [1]. In contrast, dietary supplement-grade calcium D-glucarate is typically sold at a nominal purity of only ≥95% with no mandated limit tests for chloride, sulfate, heavy metals, or reducing sugars, and often lacks a certificate specifying the hydration state [2]. USP-grade material additionally undergoes infrared absorption identity testing (197M) to confirm structural identity [1].

USP monograph Pharmacopeial specifications Quality control Regulatory compliance

Thermodynamic Stabilization of Supersaturated Calcium Gluconate Solutions: Complex Formation Constants Versus Other Calcium Hydroxycarboxylates

Calcium saccharate tetrahydrate functions as a stabilizer for supersaturated calcium gluconate parenteral solutions through a unique mechanism of endothermic complex formation followed by slow equilibration upon cooling. The calcium–saccharate ion pair association constant is Kassoc = 1032 ± 80 at 25 °C, with ΔHassoc° = −34 ± 6 kJ mol⁻¹ and ΔSassoc° = −55 ± 9 J mol⁻¹ K⁻¹ [1]. The solubility product of calcium D-saccharate is Ksp = (6.17 ± 0.32) × 10⁻⁷ at 25 °C, increasing only moderately with temperature (ΔHsol° = 48 ± 2 kJ mol⁻¹) [1]. In the clinically established formulation, calcium saccharate tetrahydrate is present at 0.46% w/v (4.6 mg/mL), preventing precipitation of the supersaturated 10% calcium gluconate (which is soluble only to the extent of 1 part in 30 parts cold water) [2]. A formulation of 9.6% calcium gluconate with 0.3% calcium D-saccharate delivers the same calcium content as a 10% calcium gluconate solution but with substantially greater stability [3]. The patent literature explicitly recognizes that formulations without calcium saccharate require alternative packaging (flexible plastic bags with terminal moist-heat sterilization) and face different stability challenges [4].

Supersaturation stabilization Calcium gluconate injection Complex formation Thermodynamic solubility product

Aqueous Solubility Defines the Operational Window for Solution-Based Applications Versus More Soluble Calcium Salts

Calcium saccharate tetrahydrate exhibits a water solubility of 0.43 g/L at ambient temperature, corresponding to approximately 1.34 mM [1]. This places it firmly in the 'sparingly soluble' category. For comparison, calcium gluconate is soluble at approximately 30 g/L at room temperature (~70-fold more soluble), and the potassium salt of D-glucaric acid (potassium hydrogen saccharate) is soluble at 50 mg/mL (approximately 200 mM) . The low aqueous solubility of the calcium saccharate salt, combined with its endothermic dissolution enthalpy (ΔHsol° = 48 ± 2 kJ mol⁻¹), means that heating does not dramatically increase solubility—a property that is exploited in the stabilization mechanism for supersaturated calcium hydroxycarboxylate solutions, where calcium saccharate slowly precipitates in preference to other calcium salts, maintaining solution homogeneity [2]. This solubility profile contrasts sharply with water-soluble calcium salts such as calcium chloride (~740 g/L) or calcium lactate (~100 g/L), which provide high calcium ion concentrations without the controlled-release or stabilizing properties of saccharate [2].

Aqueous solubility Sparingly soluble salt Solution preparation Calcium bioavailability

Prodrug Role in β-Glucuronidase Inhibition: Calcium Saccharate as a Precursor to D-Glucaro-1,4-Lactone Versus Potassium Glucarate Salts

Calcium saccharate tetrahydrate serves as a prodrug precursor to D-glucaro-1,4-lactone (1,4-GL), the actual potent inhibitor of β-glucuronidase. 1,4-GL exhibits an IC₅₀ of approximately 45–48.4 µM against human β-glucuronidase [1]. After oral administration, the saccharate/glucarate anion is absorbed and converted in vivo to 1,4-GL, which then inhibits β-glucuronidase activity in multiple tissues. In a single-dose animal study, calcium D-glucarate at 4.5 mmol/kg (1.1 g/kg) inhibited β-glucuronidase in lung (37%), liver (44%), serum (57%), and intestines (39%) [2]. A comparative carcinogenesis study by Bespalov et al. (2012) directly evaluated calcium glucarate versus potassium glucarate in murine cancer models: calcium glucarate reduced the incidence of cervical cancers by 20.4% and decreased the medium number of esophageal tumors by 44.3% (p<0.05); however, potassium glucarate demonstrated superior efficacy, reducing cervical cancer incidence by 32.1% and esophageal tumor incidence by 35.1% (p<0.05), with the authors concluding that 'compared with calcium glucarate, potassium salts of glucaric and glucuronic acids inhibit cervical and esophageal carcinogenesis more effectively' [3]. This positions calcium saccharate as a viable but not necessarily most potent glucarate salt for β-glucuronidase inhibition research, where salt selection depends on the experimental balance between calcium supplementation and glucarate delivery.

Beta-glucuronidase inhibition D-glucaro-1,4-lactone Chemoprevention Detoxification

Specific Optical Rotation as a Definitive Identity Marker Distinguishing USP-Grade Tetrahydrate from Other Calcium Glucarate Forms

The USP monograph establishes a specific optical rotation range of [α]D²⁰ = +18.5° to +22.5° (c = 60 mg/mL in 4.8 N hydrochloric acid, allowed to stand for 1 hour) as a mandatory identity test for calcium saccharate tetrahydrate [1]. Vendor certificates of analysis consistently report measured values within this range, e.g., +20.16° [2] and +19.49° [3]. Alternative sources report a specific rotation of [α]D = +20.5° (c = 6% in 5 M HCl) . This stereochemical identity specification is critical because the biological activity of glucaric acid derivatives is stereospecific—the D-isomer is the naturally occurring and biologically active form. Non-USP-grade calcium glucarate products or alternative glucarate salts (e.g., potassium hydrogen glucarate) may use different stereochemical specifications or omit optical rotation testing entirely, creating a gap in identity verification that is unacceptable for pharmaceutical applications under 21 CFR 211 subpart I (Laboratory Controls) [1].

Optical rotation Chiral identity Quality control USP identity testing

Optimal Application Scenarios for Calcium 2,3,4,5-Tetrahydroxyhexanedioate Tetrahydrate Based on Quantitative Evidence


Pharmaceutical Manufacturing of Calcium Gluconate Injection, USP 10%

Calcium saccharate tetrahydrate at 0.46% w/v (4.6 mg/mL) is the compendial stabilizer for supersaturated calcium gluconate parenteral solutions, enabling approximately 3-year room-temperature shelf life in glass or rigid plastic containers [1]. This application exploits the compound's unique thermodynamic properties—Ksp of (6.17 ± 0.32) × 10⁻⁷ and endothermic complex formation (ΔHsol° = 48 ± 2 kJ mol⁻¹)—which prevent calcium gluconate precipitation through slow equilibration of the saccharate complex upon cooling [2]. Procurement of USP-grade material (98.5–102.0% assay, with specified impurity limits) is mandatory for regulatory compliance in this application [3].

Beverage Fortification with Calcium: Stabilization of Supersaturated Calcium Hydroxycarboxylate Solutions

In calcium-fortified beverage systems, calcium saccharate tetrahydrate functions as a stabilizer by preferentially forming a sparingly soluble calcium–saccharate complex (Kassoc = 1032 ± 80 at 25 °C) that controls free calcium ion activity. When calcium D-gluconate is dissolved in aqueous potassium D-saccharate, spontaneous supersaturation occurs for both salts, but only calcium D-saccharate slowly precipitates, preventing uncontrolled crystallization of the primary calcium source and extending product shelf life [1]. The temperature-dependent solubility behavior, with only a moderate increase in Ksp upon heating, provides a unique processing window not achievable with more temperature-sensitive calcium salt combinations [1].

Calcium Oxalate Crystallization Research and Kidney Stone Model Studies

Calcium saccharate tetrahydrate serves as a structural analog and precursor in calcium oxalate crystallization studies [1]. The compound's defined tetrahydrate stoichiometry, stereospecific chirality (confirmed by USP optical rotation specification of [α]D²⁰ = +18.5° to +22.5°), and well-characterized solubility product (Ksp = (6.17 ± 0.32) × 10⁻⁷ at 25 °C) make it a reproducible standard for investigating crystallization inhibition mechanisms [2]. The compound's behavior in supersaturated solutions—specifically its slow equilibration kinetics—provides a model system for studying crystallization dynamics relevant to biomineralization and pathological calcification [2].

β-Glucuronidase Inhibition Studies Requiring Concurrent Calcium Delivery

For in vivo studies of β-glucuronidase inhibition where simultaneous calcium supplementation is desired, calcium saccharate tetrahydrate provides a dual-function prodrug approach: the saccharate/glucarate anion is metabolized to D-glucaro-1,4-lactone (IC₅₀ ~45–48.4 µM against human β-glucuronidase), while the calcium counterion contributes to dietary calcium intake [1]. Although potassium glucarate demonstrated superior chemopreventive efficacy in head-to-head rodent carcinogenesis models (32.1% vs. 20.4% cervical cancer reduction) [2], calcium saccharate remains the preferred salt form for experimental paradigms where calcium-mediated signaling or calcium nutritional status is a study variable. At a dietary level of 4% w/w (128 mmol/kg diet), calcium glucarate is effective and non-toxic in chemoprevention studies [3].

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